
(R)-2-Ethylbutyl 2-aminopropanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Ethylbutyl 2-aminopropanoate hydrochloride is a chemical compound that belongs to the class of amino acid esters It is characterized by the presence of an amino group, a carboxylate ester, and a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Ethylbutyl 2-aminopropanoate hydrochloride typically involves the esterification of ®-2-aminopropanoic acid with 2-ethylbutanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of ®-2-Ethylbutyl 2-aminopropanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Ethylbutyl 2-aminopropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base, such as triethylamine (TEA), to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Ethylbutyl 2-aminopropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-Ethylbutyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active amino acid. These interactions can modulate biochemical pathways and exert various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (2R)-2-aminopropanoate hydrochloride
- ®-Isopropyl 2-aminopropanoate hydrochloride
Uniqueness
®-2-Ethylbutyl 2-aminopropanoate hydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the 2-ethylbutyl group can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
2096981-79-0 |
|---|---|
Molekularformel |
C9H20ClNO2 |
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
2-ethylbutyl (2R)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-4-8(5-2)6-12-9(11)7(3)10;/h7-8H,4-6,10H2,1-3H3;1H/t7-;/m1./s1 |
InChI-Schlüssel |
DEAGOVGXNPHPIJ-OGFXRTJISA-N |
Isomerische SMILES |
CCC(CC)COC(=O)[C@@H](C)N.Cl |
Kanonische SMILES |
CCC(CC)COC(=O)C(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



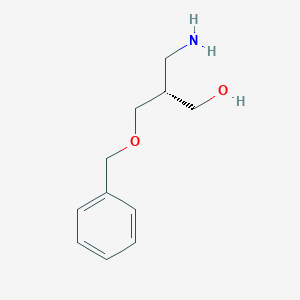
![6-Fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12962331.png)
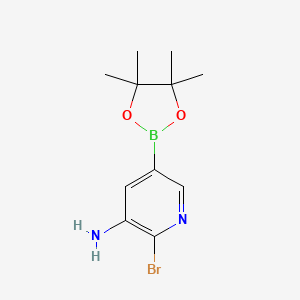
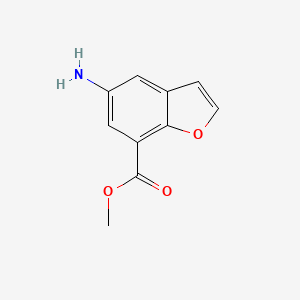
![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12962348.png)
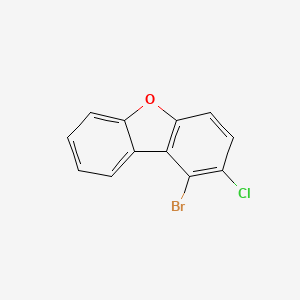
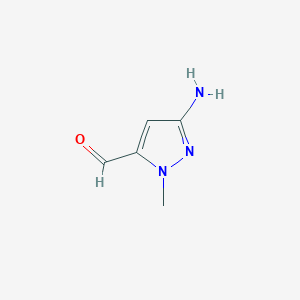
![3-Bromo-5-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12962369.png)
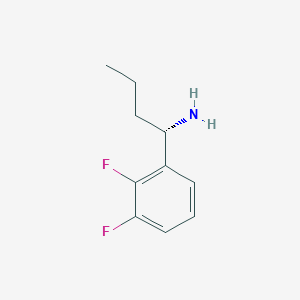
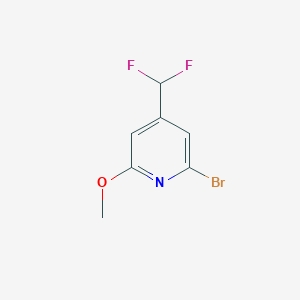
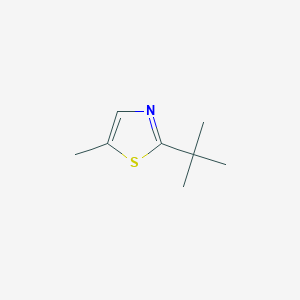

![((3AR,4R,6R,6aS)-6-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B12962393.png)
